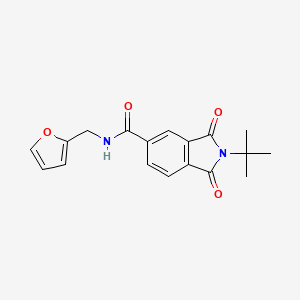![molecular formula C15H24N4 B5762990 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine, also known as MP-10, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been found to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to have a range of biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been found to have antipsychotic and antinociceptive effects. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been shown to have a wide range of pharmacological effects, making it a useful tool for studying various neurotransmitter systems in the brain. However, one limitation of using 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine. One direction is the development of novel compounds based on the structure of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the effects of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine on various neurotransmitter systems in the brain. Additionally, the potential therapeutic applications of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine in the treatment of anxiety, depression, and other disorders warrant further investigation.
Métodos De Síntesis
The synthesis of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine involves the reaction between 4-(4-methylcyclohexyl)piperazine and 2-chloropyrimidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. In pharmacology, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been found to have affinity for various receptors, including serotonin, dopamine, and adrenergic receptors, suggesting its potential use as a therapeutic agent for various disorders. In medicinal chemistry, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been used as a starting point for the development of novel compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
2-[4-(4-methylcyclohexyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-13-3-5-14(6-4-13)18-9-11-19(12-10-18)15-16-7-2-8-17-15/h2,7-8,13-14H,3-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFPXPPUXUJPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methylcyclohexyl)-1-piperazinyl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)

![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
![5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5762930.png)

![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)


![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)


